REACTION_CXSMILES
|
Br.[Br:2][C:3]1[CH:4]=[N:5][C:6](=O)[NH:7][CH:8]=1.P(Cl)(Cl)([Cl:12])=O>>[ClH:12].[Br:2][C:3]1[C:4]([Cl:12])=[N:5][CH:6]=[N:7][CH:8]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
Br.BrC=1C=NC(NC1)=O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
then cooled 0° C
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
washed with POCl3 (2×2 mL)
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.BrC=1C(=NC=NC1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 388 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |